4,4-Difluoro-1-phenylbutane-1,3-dione

Catalog No.
S1897475
CAS No.
62679-61-2
M.F
C10H8F2O2
M. Wt
198.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Difluoro-1-phenylbutane-1,3-dione

CAS Number

62679-61-2

Product Name

4,4-Difluoro-1-phenylbutane-1,3-dione

IUPAC Name

4,4-difluoro-1-phenylbutane-1,3-dione

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2

InChI Key

JTIPWONXTZMDOK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F

4,4-Difluoro-1-phenylbutane-1,3-dione is an organic compound with the molecular formula C10H8F2O2C_{10}H_{8}F_{2}O_{2}. This compound features a diketone structure characterized by two carbonyl groups adjacent to a phenyl group and two fluorine atoms attached to the fourth carbon of the butane chain. The presence of fluorine atoms significantly influences the compound's chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

Synthesis of NNO Ketoimines

One reported application of 4,4-Difluoro-1-phenylbutane-1,3-dione is in the synthesis of a series of NNO ketoimines bearing trifluoromethyl substituents. These ketoimines are a class of organic compounds with potential applications in medicinal chemistry [1]. The synthesis involves a Schiff base condensation reaction between the difluorodibenzoylmethane and a suitable trifluoromethyl-containing amine [1].

Source

[1] Sigma-Aldrich product page for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione ()

Lanthanide Complexation

Another area of research involving 4,4-Difluoro-1-phenylbutane-1,3-dione is its use in the complexation of lanthanide metals. The compound has been used in:

  • Mixed-ligand chelate extraction of trivalent lanthanides: Here, the difluorodibenzoylmethane acts as a chelating agent, forming complexes with the lanthanide ions. This property allows for the separation of lanthanides from other elements in a mixture [1].
  • Preparation of ternary lanthanide complexes: 4,4-Difluoro-1-phenylbutane-1,3-dione can also act as a ligand in the formation of ternary complexes with lanthanides. These complexes can have interesting photophysical and magnetic properties, making them potentially useful for applications in materials science and biomedicine [1].
Due to its diketone functionality. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can undergo nucleophilic addition reactions, allowing for the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming imines or acetals, respectively.
  • Fluorination: The compound can be further fluorinated under specific conditions, enhancing its reactivity and potential applications in pharmaceuticals .

Studies indicate that 4,4-Difluoro-1-phenylbutane-1,3-dione exhibits notable biological activities. It has been shown to possess:

  • Antimicrobial Properties: The compound has demonstrated effectiveness against certain bacterial strains.
  • Antitumor Activity: Preliminary studies suggest potential antitumor effects, warranting further investigation into its mechanism of action and efficacy .

Several synthesis methods have been developed for 4,4-Difluoro-1-phenylbutane-1,3-dione:

  • Direct Fluorination: This method involves the fluorination of 1-phenylbutane-1,3-dione using fluorinating agents like Selectfluor.
  • Reactions with Methyl-Difluoroacetate: A common approach includes reacting acetophenone with methyl-difluoroacetate under acidic conditions to yield the desired diketone .
  • One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the production process while maintaining high yields .

4,4-Difluoro-1-phenylbutane-1,3-dione finds applications in various domains:

  • Pharmaceuticals: Its unique structure makes it a valuable precursor for synthesizing biologically active compounds.
  • Material Science: The compound is utilized in developing new materials with enhanced properties due to its fluorinated structure.
  • Ligand Formation: It serves as a ligand in coordination chemistry for forming metal complexes.

Research on interaction studies involving 4,4-Difluoro-1-phenylbutane-1,3-dione highlights its potential as a ligand in metal complexation. These studies focus on:

  • Metal Coordination: Investigating how this compound interacts with various metal ions to form stable complexes.
  • Biological Interactions: Understanding how it interacts with biological macromolecules could provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4,4-Difluoro-1-phenylbutane-1,3-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,4-Trifluoro-1-phenylbutane-1,3-dioneContains three fluorine atomsEnhanced reactivity due to increased electronegativity of trifluoromethyl group .
1-Acetyl-2-fluorobenzeneContains a fluorine atom on the benzene ringDifferent functional group leading to varied reactivity patterns.
4-Chloro-4-fluoro-1-phenylbutane-1,3-dioneContains chlorine instead of one fluorineExhibits different biological activity profiles compared to difluorinated analogs.

The uniqueness of 4,4-Difluoro-1-phenylbutane-1,3-dione lies in its specific combination of two fluorine atoms and a diketone structure, which influences both its chemical behavior and biological activity significantly compared to these similar compounds.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4-difluoro-1-phenylbutane-1,3-dione

Dates

Modify: 2023-08-16

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